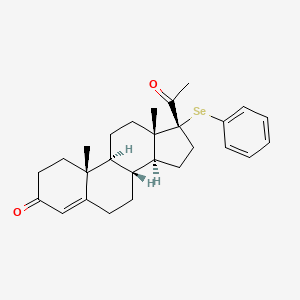
Pregn-4-ene-3,20-dione, 17-(phenylseleno)-
Beschreibung
Pregn-4-en-3,20-dion, 17-(Phenylseleno)- ist ein synthetisches Steroidderivat. Diese Verbindung ist durch das Vorhandensein einer Phenylselenogruppe an der 17. Position des Steroidgerüsts gekennzeichnet. Steroidderivate wie dieses werden oft auf ihre potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin und Biochemie untersucht.
Eigenschaften
CAS-Nummer |
74137-00-1 |
|---|---|
Molekularformel |
C27H34O2Se |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-17-phenylselanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34O2Se/c1-18(28)27(30-21-7-5-4-6-8-21)16-13-24-22-10-9-19-17-20(29)11-14-25(19,2)23(22)12-15-26(24,27)3/h4-8,17,22-24H,9-16H2,1-3H3/t22-,23+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
SAJBGLJONHTKHZ-AIFRIFMOSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)[Se]C5=CC=CC=C5 |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)[Se]C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pregn-4-en-3,20-dion, 17-(Phenylseleno)- beinhaltet typischerweise die Einführung der Phenylselenogruppe in das Steroidgerüst. Eine gängige Methode ist die Reaktion von Pregn-4-en-3,20-dion mit Phenylselenylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, befolgen. Das Verfahren würde die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren, sowie die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität. Das Endprodukt würde mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen
Pregn-4-en-3,20-dion, 17-(Phenylseleno)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenylselenogruppe kann oxidiert werden, um ein Selenoxid zu bilden, das weiter zu einer Doppelbindung eliminiert werden kann.
Reduktion: Die Verbindung kann reduziert werden, um die Phenylselenogruppe zu entfernen, was das Muttersteorid ergibt.
Substitution: Die Phenylselenogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.
Substitution: Nukleophile wie Thiole oder Amine können verwendet werden, um die Phenylselenogruppe zu ersetzen.
Hauptprodukte
Oxidation: Bildung von Selenoxid oder einem steroiden mit Doppelbindung.
Reduktion: Bildung des Muttersteorids ohne die Phenylselenogruppe.
Substitution: Bildung von Steroidderivaten mit verschiedenen funktionellen Gruppen an der 17. Position.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Pregn-4-en-3,20-dion, 17-(Phenylseleno)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Phenylselenogruppe kann die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Krebsfortschritt beteiligt sind, und so entzündungshemmende oder krebshemmende Wirkungen ausüben.
Wirkmechanismus
The mechanism of action of Pregn-4-ene-3,20-dione, 17-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pregn-4-en-3,20-dion: Das Muttersteorid ohne die Phenylselenogruppe.
17α-Hydroxyprogesteron: Ein hydroxyliertes Derivat von Pregn-4-en-3,20-dion.
11α-Hydroxyprogesteronacetat: Ein acetyliertes Derivat mit einer Hydroxylgruppe an der 11. Position.
Einzigartigkeit
Pregn-4-en-3,20-dion, 17-(Phenylseleno)- ist aufgrund des Vorhandenseins der Phenylselenogruppe einzigartig, die dem Molekül bestimmte chemische und biologische Eigenschaften verleiht. Diese Modifikation kann die Stabilität, Reaktivität und potenziellen biologischen Aktivitäten der Verbindung im Vergleich zu ihrem Muttersteorid und anderen Derivaten verbessern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


